2,2’,4,4’-Tetranitrobenzophenone 2,2’,4,4’-Tetranitrobenzophenone
Brand Name: Vulcanchem
CAS No.: 71535-97-2
VCID: VC0015925
InChI: InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H6N4O9
Molecular Weight: 362.21 g/mol

2,2’,4,4’-Tetranitrobenzophenone

CAS No.: 71535-97-2

Reference Standards

VCID: VC0015925

Molecular Formula: C13H6N4O9

Molecular Weight: 362.21 g/mol

2,2’,4,4’-Tetranitrobenzophenone - 71535-97-2

CAS No. 71535-97-2
Product Name 2,2’,4,4’-Tetranitrobenzophenone
Molecular Formula C13H6N4O9
Molecular Weight 362.21 g/mol
IUPAC Name bis(2,4-dinitrophenyl)methanone
Standard InChI InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H
Standard InChIKey FAFWLBOSKDZHKI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Synonyms Bis(2,4-dinitrophenyl)methanone; NSC 28668; NSC 48920
PubChem Compound 231884
Last Modified Nov 11 2021
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